molecular formula C10H9NO6 B13572253 3-(3-Methoxy-2-nitrophenyl)-2-oxopropanoic acid

3-(3-Methoxy-2-nitrophenyl)-2-oxopropanoic acid

Cat. No.: B13572253
M. Wt: 239.18 g/mol
InChI Key: DLKACZAQOCIILN-UHFFFAOYSA-N
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Description

3-(3-Methoxy-2-nitrophenyl)-2-oxopropanoic acid is an organic compound with the molecular formula C10H9NO6 It is characterized by the presence of a methoxy group, a nitro group, and a ketone group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxy-2-nitrophenyl)-2-oxopropanoic acid typically involves the nitration of a methoxy-substituted phenyl ring followed by the introduction of a ketone group. One common method involves the nitration of 3-methoxyacetophenone using a mixture of nitric acid and sulfuric acid to yield 3-methoxy-2-nitroacetophenone. This intermediate is then subjected to a Friedel-Crafts acylation reaction using oxalyl chloride to introduce the ketone group, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The nitration and acylation reactions are carried out in a controlled environment to minimize the risk of side reactions and ensure the safety of the process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxy-2-nitrophenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) and various nucleophiles.

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Major Products Formed

    Reduction: 3-(3-Methoxy-2-aminophenyl)-2-oxopropanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: this compound is converted to this compound.

Scientific Research Applications

3-(3-Methoxy-2-nitrophenyl)-2-oxopropanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Methoxy-2-nitrophenyl)-2-oxopropanoic acid involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then participate in hydrogen bonding and other interactions with biological molecules. The ketone group can act as an electrophile, facilitating nucleophilic addition reactions. These interactions contribute to the compound’s biological activity and potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Methoxy-2-nitrophenyl)acetic acid
  • 3-(3-Methoxy-2-nitrophenyl)propanoic acid
  • 3-(3-Methoxy-2-nitrophenyl)butanoic acid

Uniqueness

3-(3-Methoxy-2-nitrophenyl)-2-oxopropanoic acid is unique due to the presence of both a nitro group and a ketone group on the same phenyl ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C10H9NO6

Molecular Weight

239.18 g/mol

IUPAC Name

3-(3-methoxy-2-nitrophenyl)-2-oxopropanoic acid

InChI

InChI=1S/C10H9NO6/c1-17-8-4-2-3-6(9(8)11(15)16)5-7(12)10(13)14/h2-4H,5H2,1H3,(H,13,14)

InChI Key

DLKACZAQOCIILN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1[N+](=O)[O-])CC(=O)C(=O)O

Origin of Product

United States

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